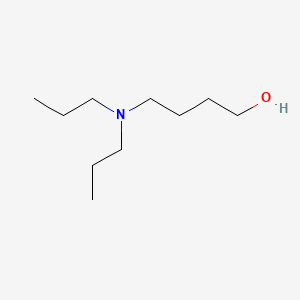
4-Di-N-Propylamino-1-Butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Di-N-Propylamino-1-Butanol is an organic compound with the molecular formula C10H23NO. It is a derivative of butanol, where the hydroxyl group is attached to the fourth carbon atom, and a dipropylamino group is attached to the same carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Di-N-Propylamino-1-Butanol can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-1-butanol with dipropylamine. The reaction typically occurs under controlled conditions, such as in the presence of a base like sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of 1-butanol, 4-dipropylamino- may involve large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps like distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Di-N-Propylamino-1-Butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The dipropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols or amines .
Scientific Research Applications
4-Di-N-Propylamino-1-Butanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of various industrial products, including solvents and coatings.
Mechanism of Action
The mechanism of action of 1-butanol, 4-dipropylamino- involves its interaction with specific molecular targets. The dipropylamino group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-butanol: Similar in structure but with an amino group instead of a dipropylamino group.
6-Amino-1-hexanol: A longer-chain analog with an amino group.
5-Amino-1-pentanol: Another analog with an amino group and a different chain length.
Uniqueness
4-Di-N-Propylamino-1-Butanol is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
70289-17-7 |
|---|---|
Molecular Formula |
C10H23NO |
Molecular Weight |
173.3 g/mol |
IUPAC Name |
4-(dipropylamino)butan-1-ol |
InChI |
InChI=1S/C10H23NO/c1-3-7-11(8-4-2)9-5-6-10-12/h12H,3-10H2,1-2H3 |
InChI Key |
KYNWWRBJIBSVBX-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCCCO |
Canonical SMILES |
CCCN(CCC)CCCCO |
Key on ui other cas no. |
70289-17-7 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













